Mushroom Tyrosinase Inhibition: Kojic Acid Demonstrates Potency Intermediate Between Hydroquinone and Arbutin
Kojic acid's mushroom tyrosinase inhibitory potency is defined by an IC50 of 37 µM, representing an activity level 0.53× that of hydroquinone (IC50 70 µM) but approximately 10× greater than arbutin (IC50 367 µM) [1]. This intermediate position is critical for formulation selection, as kojic acid provides substantially greater enzyme inhibition than arbutin while lacking the cytotoxicity and regulatory scrutiny associated with hydroquinone.
| Evidence Dimension | Mushroom tyrosinase inhibitory activity (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 37 µM |
| Comparator Or Baseline | Hydroquinone (IC50 = 70 µM); Arbutin (IC50 = 367 µM) |
| Quantified Difference | Kojic acid is 1.89× more potent than hydroquinone (lower IC50 indicates greater potency); 9.92× more potent than arbutin |
| Conditions | In vitro mushroom tyrosinase assay; enzyme inhibition screening |
Why This Matters
Enables procurement decisions based on a defined potency tier—substantially more active than arbutin, yet free from hydroquinone's prescription-only regulatory classification in many jurisdictions.
- [1] Wang Y, Li S, Liu T, et al. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review. Molecules. 2023 Jan 2;28(1):378. doi: 10.3390/molecules28010378. View Source
